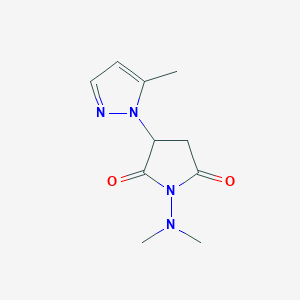

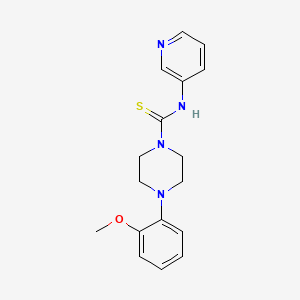

1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various strategies, including modifications of the Hantzsch reaction, as seen in the synthesis of pyrazolo[3,4-b]pyridines from reactions involving dimethylamino benzaldehyde with amino methyl pyrazoles (Dzvinchuk, 2007). Additionally, rearrangements and cyclization reactions play a crucial role in forming the complex heterocyclic structures (Strah et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray diffraction analysis, NMR spectroscopy, and computational methods. For instance, studies on ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate have provided insights into intramolecular and intermolecular hydrogen bonding, contributing to the understanding of molecular geometry and stability (Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving related compounds include nucleophilic substitutions, rearrangements, and ring-closure reactions that result in the formation of various heterocyclic structures. For example, the synthesis of pyrazolo[3,4-b]pyridines from reactions of dimethylaminopropiophenones with amino pyrazoles highlights the versatility of these compounds in chemical transformations (Quiroga et al., 1998).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their practical applications. These properties are typically influenced by the molecular structure, as seen in the analysis of pyrano[3,4-c]pyridinium salts (Suzdalev et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for the application of these compounds in synthetic chemistry. The generation of structurally diverse libraries from reactions using dimethylamino compounds demonstrates the chemical versatility and potential of these molecules in organic synthesis (Roman, 2013).

Applications De Recherche Scientifique

Antioxidant, Antitumor, and Antimicrobial Activities

Research has explored the synthesis of pyrazolopyridines, including compounds structurally related to 1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, for their potential antioxidant, antitumor, and antimicrobial properties. Microwave-assisted synthesis methods have been applied to create derivatives with significant biological activities. Notably, certain compounds exhibited high antioxidant activity using the DPPH assay and demonstrated promising antitumor activities against liver and breast cell lines. Furthermore, antibacterial and antifungal screenings revealed effectiveness against both Gram-positive and Gram-negative bacteria, underscoring their potential in medical research and pharmaceutical applications (El‐Borai et al., 2013).

Heterocyclic Synthesis

The chemical versatility of compounds similar to 1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been harnessed in heterocyclic chemistry for the synthesis of various novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. Such synthetic explorations contribute to the development of new chemical entities with potential applications in drug discovery and material science. The ability to incorporate thiazolo(3,2-a)benzimidazole moieties into these frameworks has expanded the chemical diversity and potential biological relevance of these compounds (Farag et al., 2011).

Structurally Diverse Library Generation

The use of derivatives akin to 1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione as starting materials in alkylation and ring closure reactions showcases their utility in generating structurally diverse compound libraries. This strategy is pivotal for discovering new chemical entities with unique properties and activities, supporting advances in chemical and pharmaceutical research (Roman, 2013).

Coordination Chemistry and Catalysis

Investigations into the coordination chemistry of Cu(I) complexes with ligands related to 1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione reveal insights into dimer-monomer equilibria and the impact of ligand structure on metal center coordination environments. Such studies are crucial for understanding the principles of coordination chemistry and for the development of new catalysts with applications in organic synthesis and industrial processes (Gennari et al., 2008).

Nanoparticle Research

The compound 1-phenyl-3-((dimethylamino)styryl)-5-((dimethylamino)phenyl)-2-pyrazoline, which shares functional groups with 1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, has been utilized in the formation of organic nanoparticles. Studies on these nanoparticles have revealed significant size-dependent effects on their optical properties, highlighting their potential for applications in photonic devices and materials science (Fu and Yao, 2001).

Propriétés

IUPAC Name |

1-(dimethylamino)-3-(5-methylpyrazol-1-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-7-4-5-11-13(7)8-6-9(15)14(10(8)16)12(2)3/h4-5,8H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSFRQJNXMTUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2CC(=O)N(C2=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518879.png)

![2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518882.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)

![2-(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxo-N-phenylacetamide](/img/structure/B5518921.png)

![N-[(3S*,4R*)-1-(1-isonicotinoyl-4-piperidinyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5518946.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5518958.png)

![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)

![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)